molecular formula C9H15N5O B13185192 N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Cat. No.: B13185192
M. Wt: 209.25 g/mol
InChI Key: LEJWGOLUBPRRGL-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired compound . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide stands out due to its specific structural features and its ability to inhibit c-Met kinase, making it a promising candidate for cancer therapy. Its versatility in undergoing various chemical reactions also adds to its uniqueness.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

InChI

InChI=1S/C9H15N5O/c1-6(2)11-9(15)8-13-12-7-5-10-3-4-14(7)8/h6,10H,3-5H2,1-2H3,(H,11,15)

InChI Key

LEJWGOLUBPRRGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN=C2N1CCNC2

Origin of Product

United States

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